An In-depth Technical Guide to 1-Chloro-2,6-naphthyridine: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 1-Chloro-2,6-naphthyridine: Synthesis, Properties, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 1-Chloro-2,6-naphthyridine, a key heterocyclic building block in modern drug discovery and materials science. We will delve into its fundamental properties, synthesis, chemical reactivity, and burgeoning applications, with a particular focus on its role in the development of targeted therapeutics.
Core Compound Identification and Properties
1-Chloro-2,6-naphthyridine is a chlorinated derivative of the 2,6-naphthyridine scaffold, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. Its strategic placement of the chlorine atom and nitrogen atoms makes it a versatile intermediate for introducing diverse functionalities.
Table 1: Physicochemical Properties of 1-Chloro-2,6-naphthyridine
| Property | Value | Source/Comment |
| CAS Number | 80935-78-0 | [1] |
| Molecular Formula | C₈H₅ClN₂ | [2][3] |
| Molecular Weight | 164.59 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | Based on related naphthyridine compounds.[4] |
| Melting Point | Not explicitly reported. For comparison, the parent 2,6-naphthyridine has a melting point of 114-115 °C.[4] | The introduction of a chlorine atom may alter the melting point. Experimental determination is recommended for precise characterization. |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General solubility for similar heterocyclic compounds. |
| Predicted XlogP | 2.0 | [3] |
Synthesis of 1-Chloro-2,6-naphthyridine: A Strategic Approach
The synthesis of 1-Chloro-2,6-naphthyridine can be achieved through the halogenation of a suitable 2,6-naphthyridine precursor. A common and effective method involves the conversion of a hydroxyl or oxo group to a chloride using a chlorinating agent.
Conceptual Synthesis Workflow
The synthesis generally proceeds via the formation of the naphthyridine core followed by a targeted chlorination step. This approach allows for the introduction of the reactive chloro group at a late stage, preserving it for subsequent functionalization.
Caption: General synthetic workflow for 1-Chloro-2,6-naphthyridine.
Detailed Experimental Protocol: Chlorination of 2,6-Naphthyridin-1(2H)-one
This protocol is based on established methods for the chlorination of related heterocyclic ketones.
Objective: To synthesize 1-Chloro-2,6-naphthyridine from 2,6-Naphthyridin-1(2H)-one.
Materials:
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2,6-Naphthyridin-1(2H)-one
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF, catalytic amount)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for elution
Procedure:
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To a stirred solution of 2,6-Naphthyridin-1(2H)-one in phosphorus oxychloride, add a catalytic amount of N,N-dimethylformamide.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
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Extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure 1-Chloro-2,6-naphthyridine.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-Chloro-2,6-naphthyridine is dominated by the susceptibility of the C1 position to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring activates the carbon-chlorine bond towards attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C1 position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is the cornerstone of the utility of 1-Chloro-2,6-naphthyridine as a synthetic intermediate.
Caption: Mechanism of Nucleophilic Aromatic Substitution on 1-Chloro-2,6-naphthyridine.
This reactivity allows for the facile introduction of a wide array of substituents at the C1 position, enabling the synthesis of diverse libraries of 2,6-naphthyridine derivatives for structure-activity relationship (SAR) studies in drug discovery.
Spectroscopic Characterization
The structure of 1-Chloro-2,6-naphthyridine can be unequivocally confirmed using standard spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a set of distinct aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. For comparison, the ¹H NMR spectrum of the parent 1,6-naphthyridine in CDCl₃ shows signals at δ 9.28, 9.10, 8.76, 8.28, 7.93, and 7.52 ppm.[5] The introduction of the chlorine atom at the C1 position will cause a downfield shift of the adjacent protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the chlorine (C1) will exhibit a characteristic chemical shift. The ¹³C NMR spectrum of 1,6-naphthyridine in H₂O shows signals at various chemical shifts.[6] The substitution with chlorine is expected to significantly shift the resonance of the C1 carbon.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 1-Chloro-2,6-naphthyridine (164.59 g/mol ). The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 in an approximate 3:1 ratio).
Applications in Drug Discovery and Medicinal Chemistry
The 2,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. 1-Chloro-2,6-naphthyridine serves as a key starting material for the synthesis of these derivatives.
Case Study: Selective FGFR4 Inhibitors for Hepatocellular Carcinoma
A recent breakthrough in cancer therapy involves the development of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma (HCC). The 2,6-naphthyridine core has been identified as a promising scaffold for these inhibitors.[7]
The synthesis of these potent inhibitors often starts with a chloro-substituted naphthyridine, which allows for the introduction of various side chains through nucleophilic substitution reactions. This modular approach facilitates the optimization of the inhibitor's potency and selectivity.
Sources
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- 3. PubChemLite - 1-chloro-2,6-naphthyridine (C8H5ClN2) [pubchemlite.lcsb.uni.lu]
- 4. acs.org [acs.org]
- 5. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
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